molecular formula C32H25N7O5 B12383565 (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

Cat. No.: B12383565
M. Wt: 587.6 g/mol
InChI Key: MLNOOVGSMCJSCE-XMMPIXPASA-N
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Description

This compound is a structurally complex molecule featuring a pyrido[1,2-a]benzimidazole core substituted with dicyano groups at positions 2 and 2. A carbamoyl linkage connects the benzimidazole moiety to a phenyl ring, which is further functionalized with a methylamino-oxoethoxy group. Its design suggests applications in medicinal chemistry, particularly in targeting proteases or kinases due to the carbamoyl and cyano groups, which are common in inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[1,2-a]benzimidazole structure, followed by the introduction of the cyano and carbamoyl groups. The final steps involve the coupling of the amino acid moiety to the aromatic system.

  • Step 1: Synthesis of Pyrido[1,2-a]benzimidazole Core

    • Starting materials: 2-aminobenzimidazole and 2-bromo-3-cyanopyridine
    • Reaction conditions: Heating in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylamino groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the cyano groups to primary amines can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxo derivatives of the amino and methylamino groups

    Reduction: Primary amines from cyano groups

    Substitution: Various substituted aromatic derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of compounds similar to (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid exhibit significant anticancer properties. For instance, studies have shown that pyrido[1,2-a]benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties
Compounds containing benzimidazole moieties have been investigated for their anti-inflammatory effects. The presence of the amino acid structure in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further studies in inflammatory diseases .

3. Neuroprotective Effects
There is emerging evidence that certain derivatives of amino acids can provide neuroprotection. The structural components of this compound suggest potential interactions with neurotransmitter systems, which could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps that include the formation of key intermediates through various organic reactions such as nucleophilic substitutions and cyclization processes. Detailed synthetic routes have been documented in literature, highlighting the importance of optimizing reaction conditions to enhance yield and purity .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of a related benzimidazole compound on prostate cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, supporting the potential application of this compound in cancer therapy .

Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, a derivative was tested for its ability to prevent neuronal cell death induced by oxidative stress. The findings indicated significant neuroprotective effects mediated by the modulation of antioxidant pathways, suggesting that this compound could be beneficial for treating neurodegenerative disorders .

Mechanism of Action

The mechanism by which (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

    Protein Binding: Forming stable complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs (Table 1):

Compound Name / ID Key Structural Features Biological Target (Inferred)
Target Compound Pyrido[1,2-a]benzimidazole, dicyano, carbamoyl, methylamino-oxoethoxy, (R)-propanoic acid Proteases/Kinases
3-(4-Oxo-3-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)quinazolin-2-yl)propanoic acid () Quinazolinone core, pyridinylmethyl-aminoethyl, propanoic acid Zinc-finger proteins
Ethyl 3-methyl-5-propylisoxazole-4-carboxylate () Isoxazole, ester, alkyl chains Metabolic enzymes
(2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoic acid () Cyclohexyl, ethoxycarbonyl, (S)-propanoic acid Peptidases
5-(2-(2-Hydrazinyl-2-oxoethoxy)phenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide () Pyrazole, hydrazinyl-oxoethoxy, carboxamide Aminopeptidase N (APN) inhibitors

Key Observations :

Functional Groups: The dicyano and carbamoyl groups enhance electrophilic reactivity compared to ester or hydrazinyl groups in analogs, suggesting stronger covalent or polar interactions with targets .

Chirality: The (R)-configuration of the propanoic acid backbone contrasts with (S)-configured analogs (), which may influence enantioselective activity .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~650 (estimated) ~400 ~450
logP (Predicted) 2.1 (moderate lipophilicity) 1.8 1.5
Solubility (mg/mL) <0.1 (aqueous, pH 7.4) 0.3 0.2

Biological Activity

The compound (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid, often referred to as a complex pyrido-benzimidazole derivative, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dicyano and pyridine moieties suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

Pharmacological Targets

  • Adenosine Receptors :
    The compound's structural similarities to known adenosine receptor ligands indicate potential agonistic or antagonistic activity at these receptors. Research into amino-3,5-dicyanopyridines has shown that modifications at the 2-position can significantly affect affinity and selectivity for human adenosine receptors (hA1 and hA2B) .
  • Antiprion Activity :
    Related compounds have demonstrated efficacy in reducing prion protein accumulation in neuroblastoma cell lines. The mechanism appears to involve direct interaction with prion proteins or inhibition of factors necessary for prion formation .
  • Anticancer Activity :
    Compounds with similar structures have been evaluated for anticancer properties, particularly through inhibition of topoisomerase enzymes critical for DNA replication in cancer cells. Studies have indicated that derivatives can exhibit cytotoxicity comparable to established chemotherapeutics .

Receptor Interaction

The interaction of the compound with adenosine receptors may lead to modulation of intracellular signaling pathways involved in glucose metabolism and neuroprotection. The balance between hA1 and hA2B receptor activation can influence cellular responses related to inflammation and apoptosis.

Enzyme Inhibition

Inhibition of topoisomerases is a key mechanism for anticancer agents. The compound's ability to bind effectively to the active sites of these enzymes may disrupt cancer cell proliferation.

Case Study 1: Antiprion Activity

In a high-throughput screening study involving approximately 10,000 compounds, several derivatives similar to the target compound were identified as effective in reducing prion protein levels in ScN2a cells at concentrations around 5 μM. The most promising candidates exhibited EC50 values indicating effective bioactivity without significant cytotoxicity .

Case Study 2: Anticancer Efficacy

A series of related chromene derivatives were tested against various cancer cell lines, demonstrating superior activity compared to standard treatments like cisplatin. These studies highlighted the importance of specific structural features in enhancing potency against topoisomerases .

Data Tables

Activity Type Target EC50 (µM) Reference
AntiprionPrP Sc Reduction5
AnticancerTopoisomerase I< 10
Adenosine ReceptorhA1/hA2B AgonismLow nanomolar

Properties

Molecular Formula

C32H25N7O5

Molecular Weight

587.6 g/mol

IUPAC Name

(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

InChI

InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m1/s1

InChI Key

MLNOOVGSMCJSCE-XMMPIXPASA-N

Isomeric SMILES

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)C[C@H](C(=O)O)N)C#N

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)CC(C(=O)O)N)C#N

Origin of Product

United States

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